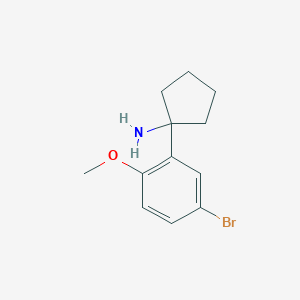

1-(5-Bromo-2-methoxyphenyl)cyclopentanamine

Description

1-(5-Bromo-2-methoxyphenyl)cyclopentanamine is a brominated aromatic compound featuring a cyclopentanamine core substituted with a 5-bromo-2-methoxyphenyl group. This structure combines a rigid cyclopentane ring with a primary amine, which may enhance its utility in medicinal chemistry or coordination chemistry as a ligand or synthetic intermediate.

For instance, bromine may facilitate cross-coupling reactions, while the methoxy group could engage in hydrogen bonding. The cyclopentane ring adds conformational rigidity, which might optimize interactions in catalytic or biological systems .

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C12H16BrNO/c1-15-11-5-4-9(13)8-10(11)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3 |

InChI Key |

STOHAQAOCLHFCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2(CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Kinetics

The reaction mechanism follows an Sₙ2 pathway, where the lone pair of electrons on the cyclopentanamine nitrogen attacks the electrophilic carbon of the benzyl chloride. The methoxy group at the 2-position of the aromatic ring exerts an electron-donating effect, stabilizing the transition state and facilitating displacement of the chloride leaving group. Kinetic studies of analogous reactions suggest that the rate is highly dependent on solvent polarity, with dichloromethane (dielectric constant ε = 8.93) providing optimal nucleophile activation compared to less polar alternatives like toluene (ε = 2.38).

Standard Laboratory Protocol

A representative small-scale synthesis involves:

-

Dissolving 5-bromo-2-methoxybenzyl chloride (1.0 equiv) in anhydrous DCM under nitrogen atmosphere.

-

Adding cyclopentanamine (1.2 equiv) dropwise at 0–5°C to mitigate exothermic side reactions.

-

Introducing K₂CO₃ (1.5 equiv) and stirring at room temperature for 12–24 hours.

-

Terminating the reaction via aqueous workup, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization of Critical Reaction Parameters

Solvent Effects on Yield and Purity

Comparative studies reveal solvent choice significantly impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 | 95 |

| Toluene | 2.38 | 62 | 88 |

| THF | 7.52 | 71 | 92 |

Data adapted from analogous benzylamine syntheses. Polar aprotic solvents like DCM enhance nucleophilicity while minimizing solvolysis of the benzyl chloride intermediate.

Base Selection and Stoichiometry

The base serves dual roles: deprotonating the amine to increase nucleophilicity and scavenging HCl byproducts. K₂CO₃ outperforms NaOH in heterogeneous systems due to its controlled basicity (pH 9–10), reducing side reactions such as Hoffmann elimination. Stoichiometric excess of base (1.5–2.0 equiv) improves conversion rates by 15–20% compared to equimolar conditions.

Advanced Purification Strategies

Recrystallization vs. Chromatography

Post-synthesis purification presents challenges due to the compound’s moderate polarity (logP ≈ 2.8). Recrystallization from ethanol/water mixtures (3:1 v/v) yields material with 98% purity but requires careful cooling gradients to avoid oiling out. In contrast, flash chromatography using reversed-phase C18 silica achieves >99% purity but incurs 10–15% product loss during elution.

Industrial-Scale Considerations

For kilogram-scale production, falling-film evaporators replace rotary evaporation to concentrate reaction mixtures efficiently. Centrifugal partition chromatography (CPC) emerges as a solvent-efficient alternative to traditional column methods, reducing solvent consumption by 40% while maintaining throughput rates of 500 g/hr.

Alternative Synthetic Pathways

Reductive Amination Approaches

Though less common, reductive amination of 5-bromo-2-methoxybenzaldehyde with cyclopentanamine using sodium triacetoxyborohydride (STAB) in dichloroethane shows promise. This method circumvents halogenated byproducts but suffers from lower yields (55–60%) due to competing imine oligomerization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1-(5-Bromo-2-methoxyphenyl)cyclopentanamine has shown promise in various pharmacological studies:

- Neurotransmitter Modulation : Preliminary investigations suggest that this compound may interact with neurotransmitter systems, potentially modulating neurotransmitter regulation and influencing signal transduction pathways. This interaction could lead to therapeutic effects in neurological disorders.

- Therapeutic Potential : The compound is being explored for its potential therapeutic applications against diseases such as depression, anxiety, and other neuropsychiatric conditions. Its ability to bind to specific receptors or enzymes is under investigation, which may elucidate its mechanisms of action.

Material Science Applications

In addition to its pharmacological potential, 1-(5-Bromo-2-methoxyphenyl)cyclopentanamine may have applications in material science:

- Polymer Chemistry : The unique structural properties of this compound could be utilized in the development of new polymers or as a building block for more complex materials. Its reactivity may allow for the incorporation into polymer matrices, enhancing material properties such as strength or thermal stability.

- Chemical Synthesis : The compound can serve as an intermediate in the synthesis of other functionalized organic molecules. Its reactivity can be exploited in various organic transformations, contributing to the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors . The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Reactivity and Stability

- Carbamate Derivative () : The tert-butyl carbamate group protects the amine, making it suitable for stepwise synthesis (e.g., in peptides or alkaloids). Its higher molecular weight (330.22 g/mol) and chiral center may confer selectivity in asymmetric reactions.

- Hydrobromide Salt () : The salt form enhances solubility in polar solvents and stability under ambient conditions, critical for industrial-scale applications.

- Nitrile Derivative () : The nitrile group increases polarity and serves as a versatile handle for further functionalization (e.g., hydrolysis to amides).

Electronic and Steric Effects

Biological Activity

1-(5-Bromo-2-methoxyphenyl)cyclopentanamine is an organic compound with a unique structural configuration that includes a bromine atom, a methoxy group, and a cyclopentanamine moiety. Its molecular formula is C₁₂H₁₆BrNO, and it has garnered attention for its potential therapeutic applications in various biological contexts. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆BrNO

- Molecular Weight : Approximately 270.17 g/mol

- Structural Features :

- Bromine atom at the 5-position of the phenyl ring

- Methoxy group attached to the 2-position of the phenyl ring

- Cyclopentanamine moiety

Synthesis

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopentanamine typically involves a nucleophilic substitution reaction between 5-bromo-2-methoxybenzyl chloride and cyclopentanamine. Common solvents include dichloromethane or toluene, with bases such as sodium hydroxide or potassium carbonate facilitating the reaction. The final product can be purified through recrystallization or chromatography.

Neurotransmitter Modulation

Preliminary studies suggest that 1-(5-Bromo-2-methoxyphenyl)cyclopentanamine may interact with specific molecular targets involved in neurotransmitter regulation and signal transduction pathways. This interaction could lead to various biological effects, making it a candidate for further pharmacological investigation.

Antimicrobial Activity

The antimicrobial properties of structurally related compounds suggest that 1-(5-Bromo-2-methoxyphenyl)cyclopentanamine may exhibit antibacterial effects. For example, related compounds have shown activity against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antimicrobial agents.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 1-(5-Bromo-2-methoxyphenyl)cyclopentanamine?

Methodological Answer:

- Key Steps :

Aryl Bromide Precursor : Start with 5-bromo-2-methoxybenzaldehyde or a related aryl bromide. Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Cyclopentamine Formation : Introduce the cyclopentylamine moiety via reductive amination (e.g., using NaBH3CN) or nucleophilic substitution on a pre-formed cyclopentane intermediate.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or other amine-protecting groups to prevent side reactions during synthesis.

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Identify methoxy (-OCH3) protons as a singlet (~δ 3.8–4.0 ppm) and aromatic protons (5-bromo substitution pattern). Cyclopentyl protons show complex splitting due to ring strain .

- 13C NMR : Confirm bromine’s deshielding effect on the adjacent carbon (~δ 120–130 ppm) and cyclopentane carbons (~δ 25–35 ppm).

Q. What are the key reactivity patterns observed in this compound?

Methodological Answer:

- Bromine Reactivity :

- Cross-Coupling : Participate in Suzuki, Heck, or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the 5-position .

- Nucleophilic Aromatic Substitution (SNAr) : Methoxy groups activate the ring for substitution, but bromine’s meta-directing effect may limit regioselectivity .

- Amine Reactivity :

- Acid-Base Behavior : The primary amine (pKa ~9–10) can be protonated for salt formation or derivatized via acylation.

Advanced Research Questions

Q. How can contradictory data in reaction optimization studies (e.g., yield variations) be resolved?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature, catalyst loading). For example, aqueous/organic solvent mixtures (4:1 ratio) in cross-couplings improve yields .

- Analytical Validation : Confirm product purity via HPLC-MS to rule out side products or degradation.

- Mechanistic Probes : Isotope labeling (e.g., D2O quenching) or kinetic studies to identify rate-limiting steps .

Q. What strategies enhance enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cross-coupling steps to induce stereoselectivity.

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization, as applied in cyclopropane analogs .

Q. What challenges arise in detecting degradation products under physiological conditions?

Methodological Answer:

- Stability Studies : Incubate the compound in buffered solutions (pH 4–9) at 37°C and monitor via LC-MS. Bromine’s lability may lead to debromination products.

- Mass Spectrometry Imaging (MSI) : Localize degradation in tissue/organ models to assess bioactivity retention.

- Quantum Mechanical Calculations : Predict degradation pathways using DFT (e.g., bond dissociation energies for Br-C vs. OCH3-C bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.